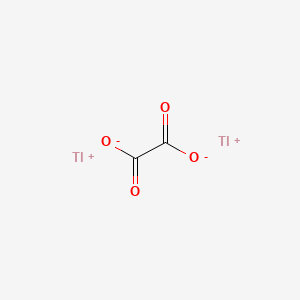![molecular formula C6H12O6 B13722136 D-[2-2H]glucose](/img/structure/B13722136.png)
D-[2-2H]glucose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-[2-2H]glucose, also known as deuterated glucose, is a glucose molecule in which the hydrogen atom at the second carbon position is replaced with deuterium, a stable isotope of hydrogen. This isotopic substitution makes this compound a valuable tool in various scientific research fields, particularly in metabolic studies and tracer experiments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of D-[2-2H]glucose typically involves the reduction of D-glucose using deuterium gas or deuterated reagents. One common method is the catalytic hydrogenation of D-glucose in the presence of deuterium gas and a suitable catalyst, such as palladium on carbon. The reaction conditions usually include a controlled temperature and pressure to ensure the selective incorporation of deuterium at the desired position.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve efficient and cost-effective production. The final product undergoes rigorous purification to ensure the absence of any non-deuterated glucose molecules.
Analyse Des Réactions Chimiques
Types of Reactions
D-[2-2H]glucose undergoes various chemical reactions similar to those of non-deuterated glucose. These include:
Oxidation: this compound can be oxidized to form gluconic acid or glucuronic acid.
Reduction: It can be reduced to form sorbitol.
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and bromine water.
Reduction: Sodium borohydride or catalytic hydrogenation using deuterium gas.
Substitution: Reagents such as acetic anhydride for acetylation or benzoyl chloride for benzoylation.
Major Products
Oxidation: Gluconic acid, glucuronic acid.
Reduction: Sorbitol.
Substitution: Acetylated or benzoylated glucose derivatives.
Applications De Recherche Scientifique
D-[2-2H]glucose is extensively used in scientific research due to its unique properties:
Metabolic Studies: It serves as a tracer in metabolic studies to track glucose utilization and metabolic pathways.
NMR Spectroscopy: The deuterium atom provides a distinct signal in nuclear magnetic resonance (NMR) spectroscopy, aiding in the study of molecular structures and dynamics.
Medical Research: Used in studies related to diabetes, cancer metabolism, and other metabolic disorders.
Industrial Applications: Employed in the production of deuterated compounds for pharmaceuticals and other specialized chemicals.
Mécanisme D'action
The mechanism of action of D-[2-2H]glucose involves its incorporation into metabolic pathways where it behaves similarly to non-deuterated glucose. The deuterium atom, however, provides a unique marker that can be detected using various analytical techniques. This allows researchers to study glucose metabolism with high precision. The molecular targets and pathways involved include glycolysis, gluconeogenesis, and the pentose phosphate pathway.
Comparaison Avec Des Composés Similaires
Similar Compounds
D-glucose: The non-deuterated form of glucose.
D-[1-2H]glucose: Deuterium substitution at the first carbon position.
D-[6-2H]glucose: Deuterium substitution at the sixth carbon position.
Uniqueness
D-[2-2H]glucose is unique due to the specific placement of deuterium at the second carbon position, which provides distinct advantages in metabolic tracing and NMR studies. This specificity allows for detailed analysis of metabolic pathways and enzyme interactions that are not possible with other isotopically labeled glucose molecules.
Propriétés
Formule moléculaire |
C6H12O6 |
|---|---|
Poids moléculaire |
181.16 g/mol |
Nom IUPAC |
(4S,5S,6R)-3-deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5?,6?/m1/s1/i5D |
Clé InChI |
WQZGKKKJIJFFOK-SSGAUBCYSA-N |
SMILES isomérique |
[2H]C1([C@H]([C@@H]([C@H](OC1O)CO)O)O)O |
SMILES canonique |
C(C1C(C(C(C(O1)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[[4-(1,4,7,11-Tetrazacyclotetradec-11-ylmethyl)phenyl]methyl]-1,4,8,11-tetrazacyclotetradecane;octahydrochloride](/img/structure/B13722059.png)
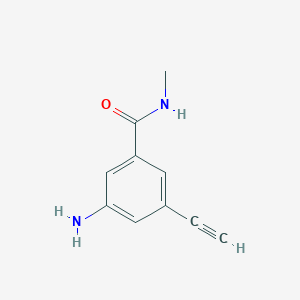
![2-Chloro-4-(1-cyclopropanesulfonyl-1H-pyrazol-4-yl)-thieno[3,2-d]pyrimidine](/img/structure/B13722077.png)

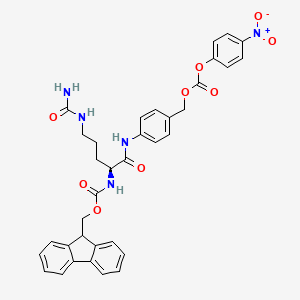
![13-[4-[[3-[[6-(azidomethyl)pyridin-3-yl]amino]-3-oxopropyl]carbamoyl]-2-[methyl(2-sulfoethyl)carbamoyl]phenyl]-7,7,9,17,19,19-hexamethyl-22-sulfo-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaene-4-sulfonate](/img/structure/B13722096.png)
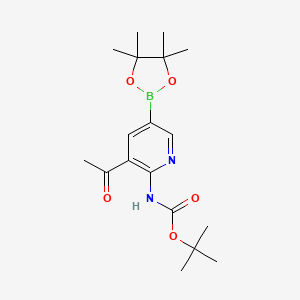
![4-amino-N'-[(2Z)-3,3-dimethylbutan-2-ylidene]benzohydrazide](/img/structure/B13722105.png)
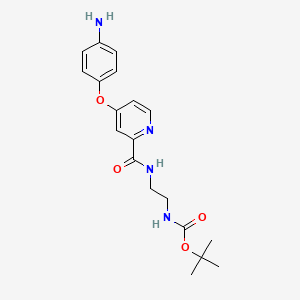
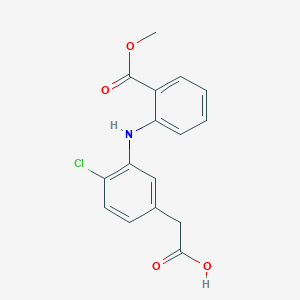
![3-[(Tetrahydropyran-4-ylmethyl)-amino]-propionic acid methyl ester hydrochloride](/img/structure/B13722143.png)

![6-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13722159.png)
